molecular formula C24H21ClN2O2 B10918235 4-chloro-3,5-bis(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole

4-chloro-3,5-bis(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole

Cat. No.: B10918235
M. Wt: 404.9 g/mol
InChI Key: MCDZSHSKQZSBHE-UHFFFAOYSA-N
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Description

3-[4-Chloro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]phenyl methyl ether is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Chloro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]phenyl methyl ether typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Substitution reactions:

    Etherification: The final step involves the formation of the ether linkage, which can be achieved through the reaction of the phenol derivative with an appropriate alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-Chloro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like chlorine or bromine, nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-[4-Chloro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]phenyl methyl ether has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: This compound can be used in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe molecule to study biological pathways and interactions.

    Industrial Applications: Potential use in the development of new polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-[4-Chloro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]phenyl methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-[4-Chloro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]phenyl methyl ether: shares similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of 3-[4-Chloro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]phenyl methyl ether lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

4-chloro-3,5-bis(3-methoxyphenyl)-1-(4-methylphenyl)pyrazole

InChI

InChI=1S/C24H21ClN2O2/c1-16-10-12-19(13-11-16)27-24(18-7-5-9-21(15-18)29-3)22(25)23(26-27)17-6-4-8-20(14-17)28-2/h4-15H,1-3H3

InChI Key

MCDZSHSKQZSBHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC(=CC=C3)OC)Cl)C4=CC(=CC=C4)OC

Origin of Product

United States

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